molecular formula C8H8N2 B13615009 3-(1-Isocyanoethyl)pyridine CAS No. 84952-90-9

3-(1-Isocyanoethyl)pyridine

Cat. No.: B13615009
CAS No.: 84952-90-9
M. Wt: 132.16 g/mol
InChI Key: HIJTVRSQLGCSTE-UHFFFAOYSA-N
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Description

3-(1-Isocyanoethyl)pyridine is a chemical compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Isocyanoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanides. One common method includes the use of palladium-catalyzed cross-coupling reactions, where pyridine substrates are reacted with isocyanide reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Isocyanoethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(1-Isocyanoethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isocyanoethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its interactions with biological molecules can lead to various biochemical effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .

Properties

CAS No.

84952-90-9

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

3-(1-isocyanoethyl)pyridine

InChI

InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3

InChI Key

HIJTVRSQLGCSTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)[N+]#[C-]

Origin of Product

United States

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